2-Chloro-6-methoxybenzothioamide
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Overview
Description
2-Chloro-6-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzothioamide, characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-6-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods
Industrial production of 2-Chloro-6-methoxybenzothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxybenzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothioamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-methoxybenzothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxybenzoic acid
- 2-Chloro-6-methylaniline
- 2-Chloro-6-methylbenzothioamide
Uniqueness
2-Chloro-6-methoxybenzothioamide is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C8H8ClNOS |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-chloro-6-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
VKHKKSATUQVFDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=S)N |
Origin of Product |
United States |
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